5-Bromo-2',3',5'-tri-O-acetyluridine is a derivative of uridine, which is one of the four nucleosides in RNA. The compound is characterized by the presence of a bromine atom and acetyl groups, which can influence its chemical behavior and biological activity. While the provided data does not directly discuss 5-Bromo-2',3',5'-tri-O-acetyluridine, it does provide insights into the behavior of similar brominated uridine derivatives and their potential applications in various fields, including medicine and biochemistry.
Brominated uridine derivatives have shown potential in cancer research and treatment. For example, certain 5-bromoindole derivatives have demonstrated cytotoxicity against human lung and cervical cancer cells and the ability to inhibit tubulin polymerization, suggesting their use as potential inhibitors in cancer therapy1. The specificity of monoclonal antibodies for 5-bromodeoxyuridine also allows for the detection of DNA replication, which is crucial in understanding cancer cell proliferation2.
In biochemical research, the affinity labeling properties of brominated nucleoside derivatives provide tools for studying enzyme mechanisms. The irreversible inhibition of thymidylate synthetase by 5-(alpha-Bromoacetyl)-2'-deoxyuridine 5'-phosphate serves as an example of how these compounds can be used to probe the active sites of enzymes34.
The antiviral properties of brominated uridine derivatives are also of interest. The conformational changes upon acylation of these compounds have been correlated with their antiviral activities, suggesting their potential as substrates for thymidine kinase, an enzyme important in antiviral drug action6.
In microbiology, new S-derivatives of brominated compounds have been synthesized and shown to exhibit antibacterial activity against various microorganisms, indicating their potential as broad-spectrum antibiotics8.
5-Bromo-2',3',5'-tri-O-acetyluridine is a halogenated nucleoside derivative with significant applications in biochemical research. It is classified as a pyrimidine nucleoside, specifically an analog of uridine, which is modified at the 5-position with a bromine atom and acetylated at the 2', 3', and 5' hydroxyl groups. The molecular formula of this compound is , and it has a molecular weight of approximately 449.21 g/mol. Its purity is typically around 95% in commercial preparations .
The synthesis of 5-Bromo-2',3',5'-tri-O-acetyluridine can be achieved through several methods, primarily involving bromination reactions on uridine derivatives. A common approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction conditions typically include:
For instance, the bromination of uridine can be performed in the presence of NBS and sodium azide, yielding high yields of brominated products . Alternatively, methods utilizing potassium bromide and peroxydisulfate have also been reported to introduce bromine at the C-5 position effectively .
The molecular structure of 5-Bromo-2',3',5'-tri-O-acetyluridine features a pyrimidine base (uridine) with three acetyl groups attached to the hydroxyl groups at positions 2', 3', and 5'. The presence of the bromine atom at position 5 significantly alters its chemical properties compared to unmodified uridine.
The compound's structure can be represented as follows:
5-Bromo-2',3',5'-tri-O-acetyluridine participates in various chemical reactions typical for nucleosides. Key reactions include:
The mechanism of action for 5-Bromo-2',3',5'-tri-O-acetyluridine primarily involves its role as a purine nucleoside analog. Upon incorporation into DNA during replication, it disrupts normal nucleotide pairing and can lead to mutations or cell cycle arrest.
This mechanism is particularly relevant in studies involving cancer cells and DNA replication dynamics .
The physical and chemical properties of 5-Bromo-2',3',5'-tri-O-acetyluridine include:
5-Bromo-2',3',5'-tri-O-acetyluridine has diverse applications in scientific research:
Additionally, it plays a role in synthesizing other modified nucleosides that are crucial for understanding genetic mechanisms and developing therapeutic agents against malignancies .
The compound is systematically named as 1-((2R,3R,4R,5R)-3,4-diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-5-bromopyrimidine-2,4(1H,3H)-dione, reflecting its absolute stereochemistry and functional groups. This nomenclature adheres to IUPAC conventions for modified nucleosides, specifying the acetyl-protected ribose moiety (tri-O-acetyl) and the 5-brominated uracil base [1] [7]. Common synonyms include:
Table 1: Synonyms and Registry Identifiers
Synonym | Registry Number | Source |
---|---|---|
5-Bromo-2',3',5'-tri-O-acetyluridine | 105659-32-3 | Molnova [1] |
Uridine, 5-bromo-,2',3',5'-triacetate | 4213650 (PubChem CID) | PubChem [3] |
5-Br-TAU | N/A | Research literature |
These identifiers facilitate cross-referencing across chemical databases and research publications, with CAS 105659-32-3 being the primary registry number [1] [3] [7]. The "tri-O-acetyl" designation specifies protection of all three ribose hydroxyl groups, critical for nucleoside synthetic chemistry [4] [7].
The molecular formula C₁₅H₁₇BrN₂O₉ (449.21 g/mol) is established through high-resolution mass spectrometry and elemental analysis [1] [5]. This formula accounts for:
Table 2: Molecular Weight Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
5-Bromo-2',3',5'-tri-O-acetyluridine | C₁₅H₁₇BrN₂O₉ | 449.21 |
2',3',5'-Tri-O-acetyluridine (unmodified) | C₁₅H₁₈N₂O₉ | 370.31 [7] [10] |
5-Bromouridine (unprotected) | C₉H₁₁BrN₂O₆ | 307.10 |
The 78.90 g/mol mass difference versus unmodified triacetyluridine arises from bromine substitution (79.90 g/mol) and the loss of one hydrogen atom (1.01 g/mol) at the C5 position of uracil [1] [5]. This mass increase significantly influences physicochemical properties, including increased density (predicted: 1.43 g/cm³) and altered solubility profiles [7].
The compound exhibits defined stereochemistry at four chiral centers (ribose C1'-C4'), all adopting the β-D-ribofuranoside configuration. Key stereochemical features include:
The 5-bromo substituent on uracil induces electronic effects but does not directly alter sugar stereochemistry. However, it forms weak intramolecular interactions, including a C6-H6···O5' hydrogen bond (2.5–2.7 Å) that stabilizes the synclinal glycosidic conformation in certain crystal environments [5]. This conformational flexibility is biologically relevant, as it affects recognition by enzymes during metabolic activation.
Although no direct crystal structure of 5-bromo-2',3',5'-tri-O-acetyluridine is available in the search results, inferences are drawn from closely related analogs:
Table 3: Predicted Crystallographic Parameters
Parameter | 5-Bromo-2',3',5'-tri-O-acetyluridine | 2',3',5'-Tri-O-acetyluridine |
---|---|---|
Space group | P1₂11 (predicted) | P1₂11 [7] |
Unit cell volume | ~1100 ų (estimated) | 1063.90 ų [5] |
Melting point | Not reported | 127–131°C [7] [10] |
Density | 1.43 g/cm³ (predicted) | 1.43 g/cm³ (predicted) [7] |
The bromine atom's polarizability enhances halogen bonding potential (e.g., Br···O=C interactions at 3.0–3.3 Å), which may direct crystal packing and molecular recognition in biological systems. Molecular dynamics simulations further reveal that the triacetyl protection enhances membrane permeability (logP predicted: 1.2) compared to unprotected 5-bromouridine (logP: -1.3) [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7